4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
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Overview
Description
1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide is a synthetic compound belonging to the purine nucleoside analog family. This compound is characterized by its unique structure, which includes a chlorinated purine base linked to a ribofuranuronamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide involves several key steps:
Starting Materials: The synthesis begins with the preparation of the chlorinated purine base and the ribofuranuronamide moiety.
Coupling Reaction: The chlorinated purine base is coupled with the ribofuranuronamide moiety under specific reaction conditions, typically involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dimethylformamide (DMF).
Protection and Deprotection: The isopropylidene group is introduced to protect the hydroxyl groups during the coupling reaction. After the coupling, the protecting group is removed under acidic conditions to yield the final product.
Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chlorinated purine base can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane (DCM), and methanol, as well as catalysts and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is employed in studies investigating the biochemical pathways involving purine nucleosides and their analogs.
Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer research. It is studied for its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and as a quality control standard in drug manufacturing.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and purine nucleoside phosphorylase.
Pathways: By inhibiting these enzymes, the compound disrupts the synthesis and degradation of purine nucleotides, leading to the accumulation of toxic metabolites and the inhibition of cell proliferation.
Comparison with Similar Compounds
1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide can be compared with other similar compounds, such as:
6-Chloropurine: A simpler analog with similar antiviral and anticancer properties but lacking the ribofuranuronamide moiety.
9-Sulfonyl-9H-purine: Another purine analog with antiviral activity, particularly against hepatitis C virus (HCV).
2-(6-Chloro-9H-purin-9-yl)-1-butanol:
The uniqueness of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide lies in its specific structure, which confers distinct biochemical properties and therapeutic potential.
Biological Activity
The compound 4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide represents a unique structure within the purine derivatives. This article aims to summarize the biological activity of this compound based on available research findings and case studies. The focus will be on its antiviral properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₄H₁₈ClN₅O₃
- Molecular Weight : 333.78 g/mol
The structure features a chloropurine moiety linked to a tetrahydrofurodioxole framework, which is known for its potential biological activities.
Antiviral Properties
Research has indicated that purine derivatives exhibit significant antiviral activity. The compound has been evaluated for its ability to inhibit viral replication through various mechanisms:
- Mechanism of Action :
- Case Studies :
Cytotoxicity and Selectivity
While evaluating the biological activity of purine derivatives, it is crucial to assess their cytotoxicity against host cells:
- Cytotoxicity Assays :
Table 1: Summary of Biological Activities
Future Directions
Further research is required to explore the full potential of This compound in clinical settings. Potential areas for investigation include:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Combination Therapies : Evaluating synergistic effects with other antiviral agents.
- Mechanistic Studies : Understanding detailed pathways involved in its antiviral action.
Properties
IUPAC Name |
4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4/c1-14(2)23-7-8(12(21)16-3)22-13(9(7)24-14)20-5-19-6-10(15)17-4-18-11(6)20/h4-5,7-9,13H,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQFHVZIXOPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C3N=CN=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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